5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Description

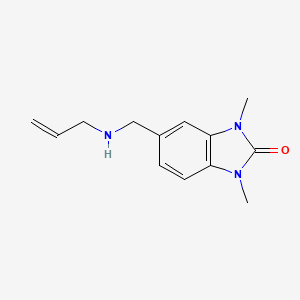

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an imidazolone moiety. The compound features:

- 1,3-Dimethyl groups on the imidazolone ring, enhancing steric stability and modulating electronic properties.

- 5-Allylaminomethyl substitution on the benzimidazole ring, introducing a reactive allyl group linked via an aminomethyl bridge.

Propriétés

IUPAC Name |

1,3-dimethyl-5-[(prop-2-enylamino)methyl]benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2/h4-6,8,14H,1,7,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBDFDIZZQAADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CNCC=C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves several steps. One common method includes the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with allylamine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the allylamino group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that benzoimidazole derivatives exhibit anticancer properties. Specifically, 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that derivatives of benzoimidazole possess inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Neuroprotective Effects

Recent studies have suggested that benzoimidazole compounds may offer neuroprotective benefits. The mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells. This positions the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmaceutical Formulations

This compound is being investigated for incorporation into pharmaceutical formulations aimed at treating various conditions. Its unique structure allows for modifications that can enhance bioavailability and specificity in targeting disease pathways.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoimidazole, including this compound. The results showed significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted at a university laboratory assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as an alternative treatment .

Potential Market Applications

Given its promising biological activities, there is potential for commercial applications in:

- Pharmaceuticals : Development of novel drugs targeting cancer and infectious diseases.

- Nutraceuticals : Formulations aimed at enhancing cognitive function and neuroprotection.

Mécanisme D'action

The mechanism of action of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

5-Amino Derivatives

- 5-Amino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (CAS: Not explicitly listed): Lacks the allylaminomethyl group, featuring a primary amine at the 5-position.

- 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (CAS: 247144-21-4): Ethyl groups at positions 1 and 3 increase lipophilicity, possibly enhancing membrane permeability but reducing metabolic stability .

5-Heterocyclic and Aromatic Substitutions

- 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one: Incorporates an indole-methylene group, enabling π-π stacking interactions.

- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives :

5-Alkyl/Arylaminomethyl Derivatives

- 5-[(2-Methoxyethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride: Methoxyethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the allylaminomethyl analog. The hydrochloride salt improves solubility .

Key Research Findings

- Synthetic Flexibility : The 5-position of benzimidazolones is highly amenable to functionalization via nucleophilic substitution or condensation, as demonstrated in hydrosulfonyl and hydrazide derivatives .

- Biological Relevance: Allylaminomethyl and similar groups enhance interactions with hydrophobic enzyme pockets, while polar substituents (e.g., amino, methoxyethyl) improve solubility for drug formulation .

- Stability Considerations : Ethyl and methyl groups at positions 1 and 3 stabilize the imidazolone ring against hydrolysis, whereas bulkier substituents may hinder synthetic yields .

Activité Biologique

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and safety evaluations.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The structure features an allylamino group attached to the benzimidazole core, which is crucial for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Properties : Studies suggest that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This suggests potential use in treating infections caused by resistant bacterial strains.

Case Study 2: Antioxidant Effects

In vitro assays demonstrated that the compound significantly reduced levels of reactive oxygen species (ROS) in human cell lines exposed to oxidative stress. This effect was dose-dependent, highlighting its potential as a protective agent in oxidative stress-related diseases.

Case Study 3: Enzyme Inhibition

The inhibition of xanthine oxidase was assessed using spectrophotometric methods. The results indicated that at concentrations above 50 µM, there was a notable decrease in uric acid production, suggesting potential therapeutic applications in gout management.

Safety and Toxicology

Safety evaluations indicate that while the compound exhibits beneficial biological activities, it also poses certain risks:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, and how can reaction conditions be systematically optimized?

- Methodology : Begin with alkylation of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one using allylaminomethyl bromide in the presence of tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst. Optimize solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios. Monitor reaction progress via TLC or HPLC, and characterize intermediates using H NMR and IR spectroscopy . Post-synthesis purification can employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol .

Q. How can researchers ensure accurate structural characterization of this compound and its intermediates?

- Methodology : Combine multi-spectral analysis:

- H/C NMR to confirm substituent positions and allylaminomethyl integration.

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H] peak matching theoretical ).

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups. Cross-reference with analogs like 5-amino-1,3-dimethyl-benzoimidazol-2-one .

Q. What purification strategies are effective for removing byproducts in allylaminomethyl-functionalized benzimidazolone derivatives?

- Methodology : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to separate unreacted starting materials. For crystalline impurities, employ solvent recrystallization in methanol/water mixtures (8:2 v/v) and verify purity via melting point analysis (e.g., >250°C) .

Advanced Research Questions

Q. How do electronic and steric effects of the allylaminomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G) to map molecular electrostatic potential (MEP) surfaces and identify nucleophilic/electrophilic sites. Experimentally validate via Suzuki-Miyaura coupling with aryl boronic acids, monitoring regioselectivity via H NMR and comparing yields with non-allylated analogs .

Q. What strategies can be used to design derivatives of this compound for targeted biological activity (e.g., kinase inhibition)?

- Methodology : Replace the allylaminomethyl group with bioisosteres (e.g., propargyl or cyclopropylmethyl) and synthesize analogs via reductive amination. Evaluate binding affinity using molecular docking (AutoDock Vina) against kinase targets (e.g., CDK1/GSK3β). Validate in vitro via enzyme-linked immunosorbent assays (ELISA) .

Q. How can researchers resolve contradictions in reported spectral data for benzimidazolone derivatives?

- Methodology : Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize oxidation byproducts. Use 2D NMR techniques (COSY, HSQC) to assign overlapping peaks. Cross-validate with X-ray crystallography for unambiguous stereochemical confirmation, as demonstrated for 2-amino-1H-benzoimidazol-3-ium salts .

Q. What are the degradation pathways of this compound under accelerated stability testing (ICH Q1A guidelines)?

- Methodology : Expose samples to stress conditions (40°C/75% RH, UV light) for 4 weeks. Analyze degradation products via LC-MS/MS (ESI+ mode) and identify major impurities (e.g., hydrolyzed allyl group or oxidized imidazolone ring). Quantify using a validated HPLC method with photodiode array detection (λ = 254 nm) .

Q. How does the compound’s tautomeric equilibrium (imidazolone vs. imidazole) affect its spectroscopic and catalytic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.